Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate
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Overview
Description
Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate is a fluorinated ester compound with the molecular formula C9H10F8O3. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate typically involves the esterification of 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionic acid.
Reduction: 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3,3-pentafluoropropyl ether: Another fluorinated ester with similar properties but fewer fluorine atoms.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: A related compound with an epoxide group instead of an ester group
Uniqueness
Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring materials that can withstand harsh conditions .
Properties
Molecular Formula |
C9H10F8O3 |
---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propanoate |
InChI |
InChI=1S/C9H10F8O3/c1-19-5(18)2-3-20-4-7(12,13)9(16,17)8(14,15)6(10)11/h6H,2-4H2,1H3 |
InChI Key |
RKVPUFNFLAKUAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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